molecular formula C4H8N4O B2626879 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol CAS No. 1247367-15-2

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

Cat. No. B2626879
CAS RN: 1247367-15-2
M. Wt: 128.135
InChI Key: HWXHEPGKUPBLIW-UHFFFAOYSA-N
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Description

“1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is an organic compound . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular formula of “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is C5H10N4O . The average mass is 142.159 Da and the monoisotopic mass is 142.085464 Da .


Chemical Reactions Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . Further studies are needed to understand the chemical reactions involving “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol”.


Physical And Chemical Properties Analysis

The compound is expected to have a high solubility in water . The melting point is reported to be 220 °C (decomp) .

Scientific Research Applications

Synthesis of New Compounds

These compounds are used in the synthesis of new compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Two complementary pathways for the preparation of these N-substituted propanamides were proposed and successfully realized .

Antifungal Activity

Some derivatives of these compounds have shown potential antifungal activity . For example, 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces .

Drug Discovery

1,2,4-triazoles, including these compounds, have found broad applications in drug discovery , organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Preparation of Antibiotics

The compound 5-Amino-1,2,4-triazol-3-ylacetic acid, a typical representative of aminoazolecarboxylic acids, can be used for preparing antibiotics .

Agriculture and High-Energy Substances

These compounds and their derivatives have been identified for use in agriculture , medicine, high-energy substances, and gas-generating composition .

Inhibitor of Mitochondrial and Chloroplast Function

3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function .

Herbicide and Cotton Defoliant

Commercial grade 3-amino-1,2,4-triazole is used as a herbicide and cotton defoliant .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

These compounds are used in the synthesis of 1,2,4-triazole-containing scaffolds which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

Mechanism of Action

While the specific mechanism of action for “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is not mentioned, similar compounds have shown potential antifungal activity. A docking study showed the potential mode of binding to Candida albicans lanosterol 14α-demethylase .

Safety and Hazards

While specific safety and hazard information for “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is not available, similar compounds are known to be irritants . Proper handling and storage under inert gas at 2–8 °C is recommended .

Future Directions

The synthesis and study of “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” and its derivatives could be a promising area of research due to their potential pharmacological activities . Further studies are needed to fully understand their properties and potential applications.

properties

IUPAC Name

1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXHEPGKUPBLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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